molecular formula C7H12O2 B024659 (2Z,4Z)-Hepta-2,4-diene-2,6-diol CAS No. 102605-91-4

(2Z,4Z)-Hepta-2,4-diene-2,6-diol

Cat. No.: B024659
CAS No.: 102605-91-4
M. Wt: 128.17 g/mol
InChI Key: RGHYWMFALZHNSF-MRWCJKGFSA-N
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Description

(2Z,4Z)-Hepta-2,4-diene-2,6-diol is a conjugated dienol characterized by two hydroxyl groups at positions 2 and 6 and double bonds at positions 2 and 4 in the Z-configuration. For instance, (2E,4Z)-Hepta-2,4-diene-2,6-diol, a stereoisomer, shares similar functional groups but differs in geometry, which may alter its physical and biological properties .

Properties

CAS No.

102605-91-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2Z,4Z)-hepta-2,4-diene-2,6-diol

InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5-

InChI Key

RGHYWMFALZHNSF-MRWCJKGFSA-N

SMILES

CC(C=CC=C(C)O)O

Isomeric SMILES

CC(/C=C\C=C(\C)/O)O

Canonical SMILES

CC(C=CC=C(C)O)O

Synonyms

2,4-Heptadiene-2,6-diol, (Z,Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between (2Z,4Z)-Hepta-2,4-diene-2,6-diol and related compounds, including stereoisomers, aldehydes, and carboxylic acid derivatives:

Compound Functional Groups Key Properties Biological Activity References
This compound Diol (OH at C2, C6) High polarity due to hydroxyl groups; Z,Z-configuration enhances steric strain. No direct data; inferred potential for hydrogen-bond-mediated interactions.
(2E,4Z)-Hepta-2,4-diene-2,6-diol Diol (OH at C2, C6) E,Z-stereochemistry may reduce steric hindrance compared to Z,Z isomer. Not explicitly reported; structural similarity suggests comparable reactivity.
(2Z,4Z)-Hepta-2,4-dienal Aldehyde (CHO at C2) Electrophilic aldehyde group; conjugated diene system enhances reactivity. Predicted anti-inflammatory/antineoplastic activity (probability >0.8) .
Hexa-2,4-dienoic acid Carboxylic acid (COOH) Acidic functional group; shorter carbon chain (C6 vs. C7). Industrial use as a general-purpose compound; no reported bioactivity in evidence.

Stereochemical and Functional Group Comparisons

  • Functional Groups : The diol’s hydroxyl groups enable stronger hydrogen bonding compared to the aldehyde or carboxylic acid analogs. This may enhance solubility in polar solvents but reduce membrane permeability .

Preparation Methods

Reduction of Diester Precursors

The most well-documented route to (2Z,4Z)-configured diene diols involves the reduction of corresponding diesters. For example, dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate is reduced to (2Z,4Z)-hexa-2,4-diene-1,6-diol using DIBAL-H in anhydrous dichloromethane (DCM) or toluene, yielding 79% of the diol after recrystallization . While this method is specific to a six-carbon chain, analogous approaches for hepta-2,4-diene-2,6-diol would require elongation of the carbon backbone, likely through homologation of the diester precursor.

Critical parameters for successful reduction include:

  • Solvent choice : Benzene and DCM minimize side reactions compared to tetrahydrofuran (THF), which promotes over-reduction .

  • Stoichiometry : A 4:1 molar ratio of DIBAL-H to diester ensures complete conversion without generating alkane byproducts .

  • Work-up protocol : Gradual methanol quenching followed by Celite filtration prevents aluminum salt contamination, preserving diol purity .

Alternative Reducing Agents: Lithium Aluminium Hydride (LAH)

LAH in benzene reduces dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate to the corresponding diol in 63% yield, albeit with stricter anhydrous requirements . In contrast, LAH in THF produces partial over-reduction byproducts (30% yield), characterized by mixed alkene/alkane NMR signals . This solvent dependency highlights the sensitivity of conjugated dienes to Lewis acid strength, suggesting that hepta-2,4-diene-2,6-diol synthesis would require similarly controlled conditions to avoid saturation or isomerization.

Conversion to Dibromide Intermediates

Phosphorus tribromide (PBr₃) in diethyl ether converts diols to dibromides at 0°C, enabling downstream cross-coupling reactions. For hexa-2,4-diene-1,6-diol, this yields 1,6-dibromohexa-2,4-diene in moderate yields (40-60%), though decomposition occurs within weeks even at -20°C . Applied to hepta-2,4-diene-2,6-diol, this method would facilitate access to stannanes or Grignard reagents for transition metal-catalyzed reactions .

Comparative Data on Reduction Methods

Table 1 summarizes key results from hexa-2,4-diene-1,6-diol synthesis, providing benchmarks for hepta-2,4-diene-2,6-diol optimization.

Reducing AgentSolventYield (%)Byproducts Observed?Reference
DIBAL-HDCM79None
LAHBenzene63None
LAHTHF14Partial over-reduction

Challenges in Hepta-2,4-diene-2,6-diol Synthesis

While no direct synthesis of (2Z,4Z)-hepta-2,4-diene-2,6-diol is documented, extrapolation from hexa-2,4-diene-1,6-diol data suggests:

  • Precursor design : A seven-carbon diester (e.g., dimethyl (2Z,4Z)-hepta-2,4-diene-2,6-dioate) must be synthesized via oxidation of a catechol derivative, analogous to lead tetraacetate-mediated oxidations .

  • Steric effects : The 2,6-diol configuration may necessitate orthogonal protecting groups (e.g., silyl ethers) to prevent intramolecular cyclization during reduction .

  • Chromatography : Alumina columns with ether-methanol gradients effectively separate diols from diester starting materials .

Patent-Based Insights

A Korean patent (KR101728178B1) lists hepta-2,4-diene-2,6-diol as an intermediate in resorcinol sulfide production but omits synthetic details . Cross-referencing with academic methods suggests that oxidation of a substituted resorcinol precursor followed by dihydroxylation could generate the target compound, though this remains speculative without experimental verification .

Q & A

Q. Table 1: Predicted Biological Activities of Selected Metabolites

CompoundPredicted ActivityProbabilityReference
This compoundAnti-inflammatory>0.8
β-iononeAntineoplastic0.85

Advanced: How to resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions may arise due to:

  • Purity Variability: Validate compound purity via HPLC (>95%) and NMR.
  • Assay Conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation) and dose ranges.
  • Stereochemical Sensitivity: Compare activities of Z,Z vs. E,E isomers using chiral separation.
  • Meta-Analysis: Pool data from multiple studies (e.g., QSAR predictions vs. in vitro results) to identify outliers .

Advanced: How does stereochemistry influence the biological activity of hepta-diene-diol derivatives?

Answer:

  • Z vs. E Isomerism: Z-configuration enhances planarity and hydrogen-bonding capacity, potentially increasing receptor binding. For example, (2Z,4Z)-isomers may exhibit higher anti-inflammatory activity than (2E,4E) forms.
  • Experimental Validation: Use molecular docking to simulate interactions with targets (e.g., COX-2). Pair with in vitro assays (e.g., TNF-α inhibition) .
  • Chiral Analysis: Resolve enantiomers via chiral HPLC (e.g., Chiralpak IG column) to isolate bioactive stereoisomers.

Advanced: What experimental approaches analyze the stability of conjugated diene diols under varying conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to pH 3–9 buffers, UV light, and 40–60°C. Monitor degradation via HPLC-MS.
  • Degradation Product Identification: Use MS/MS to characterize oxidation products (e.g., epoxides or carbonyl derivatives).
  • Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition .

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